
5-chloro-2,3-dihydro-1H-inden-2-ol
Overview
Description
5-chloro-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of indan-2-ol and is characterized by the presence of a chlorine atom at the 5-position of the indan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dihydro-1H-inden-2-ol typically involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one. One common method employs sodium borohydride (NaBH₄) as the reducing agent in a water-titanium (IV) iodide (TI-IF) solution. The reaction conditions are carefully controlled to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be further reduced to remove the chlorine atom, yielding 2,3-dihydro-1H-inden-2-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction of the ketone group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: 2,3-dihydro-1H-inden-2-ol.
Substitution: Various substituted indan-2-ol derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-chloro-2,3-dihydro-1H-inden-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-2-ol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-chloro-2,3-dihydro-1H-inden-1-one: The ketone analog of 5-chloro-2,3-dihydro-1H-inden-2-ol, which can be reduced to form the alcohol.
5-chloroindole: Contains a similar indole ring system but with different functional groups and properties.
Uniqueness
The presence of the chlorine atom at the 5-position of the indan ring system makes this compound unique. This structural feature can influence its chemical reactivity, physical properties, and biological activity, distinguishing it from other related compounds .
Biological Activity
5-Chloro-2,3-dihydro-1H-inden-2-ol is an organic compound that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a chlorine atom, influence its biological activity and reactivity. This article delves into the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₈ClO |
Molecular Weight | 172.61 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
The mechanism of action for this compound is largely dependent on its interaction with biological targets such as enzymes and receptors. The chlorine atom may enhance the compound's binding affinity and selectivity towards these targets. For instance, it has been suggested that the compound can modulate the activity of certain enzymes involved in metabolic processes, which could lead to therapeutic effects against various diseases.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that compounds derived from this compound showed growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with GI50 values ranging from 29 nM to 78 nM .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in cancer pathways. In particular, it was found to inhibit mutant EGFR/BRAF pathways, which are critical in the proliferation of certain cancers . The IC50 values for these inhibitory actions were reported between 68 nM and 89 nM for various synthesized derivatives.
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to understand its unique biological profile:
Compound | Key Features | Biological Activity |
---|---|---|
2,3-Dihydro-1H-inden-2-ol | Lacks chlorine; different reactivity | Lower antiproliferative effects |
5-Chloro-2,3-dihydro-1H-indene | Ketone analog; reduced form leads to different activity | Varies based on substitution |
5-Chloroindole | Similar indole structure; different functional groups | Potentially different pharmacological profiles |
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- Anticancer Studies : In vitro studies demonstrated that derivatives based on this compound showed considerable cytotoxicity against various cancer cell lines. For instance, one derivative exhibited a GI50 of 29 nM against Panc-1 cells .
- Mechanistic Studies : Investigations into the molecular interactions revealed that the chlorine atom forms significant interactions with key amino acids in target proteins, enhancing binding affinity and specificity.
- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, making it valuable in medicinal chemistry for developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-2,3-dihydro-1H-inden-2-ol, and how do reaction conditions influence yield?
- Methodology :
- Direct halogenation : Chlorination of 2,3-dihydro-1H-inden-2-ol using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or THF) impacts regioselectivity .
- Catalytic pathways : Rhodium-catalyzed cyclocarbonylation of substituted acetylenes (e.g., 1-aryl-2-(trimethylsilyl)acetylenes) under CO pressure, yielding chloro-substituted dihydroindenones that can be reduced to the target alcohol .
- Optimization : Monitor reaction progress via TLC or HPLC. Yields typically range from 60–80% for halogenation, but drop to 30–50% in multi-step catalytic routes due to intermediate instability .
Q. How can the structure and purity of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm the hydroxyl group (δ ~1.5–2.0 ppm for dihydro protons) and chlorine substituent (deshielding effects on aromatic protons) .
- Mass spectrometry : Confirm molecular weight (168.62 g/mol) via ESI-MS or GC-MS. Fragmentation patterns distinguish positional isomers (e.g., 5-chloro vs. 6-chloro derivatives) .
- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is acceptable for most biological assays .
Q. What are the key functional group transformations possible for this compound?
- Reactivity :
- Oxidation : The secondary alcohol can be oxidized to 5-chloro-2,3-dihydro-1H-inden-2-one using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. Monitor ketone formation via IR (C=O stretch ~1700 cm⁻¹) .
- Substitution : The chlorine atom undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under microwave-assisted conditions (100–120°C, DMF solvent) .
- Protection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl/imidazole) to prevent side reactions during multi-step syntheses .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?
- Chiral separation :
- HPLC-PDA : Use a Chiralpak AD-H column (amylose tris-(3,5-dimethylphenylcarbamate)) with hexane/ethanol/diethylamine (95:5:0.1 v/v/v) at 1 mL/min. Baseline resolution (Rs >1.5) is achieved in ~6 min .
- Polarimetry : Confirm enantiopurity via specific rotation measurements. For example, (R)- and (S)-enantiomers show opposite rotations (e.g., [α] = ±90° at 589 nm) .
- Enzymatic resolution : Burkholderia cepacia lipase catalyzes kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butanol), yielding enantiomeric excess (ee) >98% .
Q. What strategies address regioselectivity challenges in electrophilic substitution reactions on the inden-ol scaffold?
- Regiochemical control :
- Meta-directing effects : The hydroxyl group acts as a meta-director in Friedel-Crafts alkylation/acylation. For example, acetyl chloride selectively substitutes at the 5-position under solvent-free conditions .
- Steric effects : Bulky substituents (e.g., tert-butyl groups) on the inden-ol ring block substitution at adjacent positions, favoring para-functionalization .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution to guide reagent selection (e.g., soft vs. hard electrophiles) .
Q. How do conflicting stereochemical assignments arise in derivatives of this compound, and how can they be resolved?
- Case study : Discrepancies in (R)-5-chloro-2,3-dihydro-1H-inden-1-ol assignments stem from inconsistent NOE (Nuclear Overhauser Effect) data and X-ray crystallography misinterpretations .
- Resolution :
- X-ray crystallography : Obtain single crystals via vapor diffusion (hexane/ethyl acetate) to unambiguously assign configuration.
- Correlated spectroscopy : 2D-NMR (e.g., COSY, NOESY) clarifies spatial proximity of protons (e.g., H-1 and H-3 interactions confirm cis/trans stereochemistry) .
Q. Data Contradictions and Mitigation
Q. Why do synthetic yields vary significantly across literature reports for this compound?
- Key factors :
- Halogenation efficiency : Excess chlorinating agents (e.g., SO₂Cl₂) may degrade the inden-ol scaffold, reducing yields .
- Catalyst deactivation : Rhodium catalysts in cyclocarbonylation routes are sensitive to moisture, requiring rigorous anhydrous conditions .
- Mitigation : Optimize stoichiometry (1.2 eq. chlorinating agent) and use molecular sieves to stabilize intermediates .
Q. How should researchers reconcile discrepancies in bioactivity data for this compound derivatives?
- Root causes :
- Impurity profiles : Residual solvents (e.g., DMF) or byproducts (e.g., dihydroindenones) in crude samples can skew bioassay results .
- Enantiomeric bias : Unresolved racemates may exhibit mixed agonism/antagonism in receptor-binding studies .
- Solutions :
- Purification : Use preparative HPLC or recrystallization (ethanol/water) to isolate >99% pure compounds.
- Stereochemical controls : Test individual enantiomers in parallel assays to isolate stereospecific effects .
Q. Methodological Tables
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJASWIDTSFDSIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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